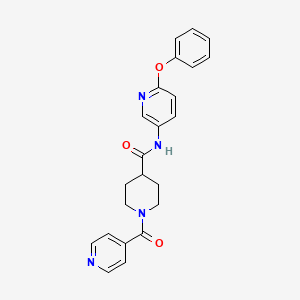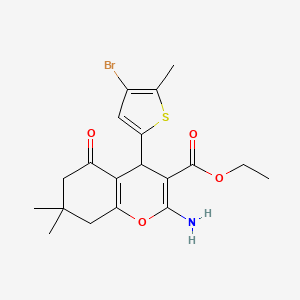![molecular formula C12H13NO2 B5212211 10-(propan-2-ylidene)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione](/img/structure/B5212211.png)
10-(propan-2-ylidene)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(propan-2-ylidene)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential neuroprotective properties. It is structurally related to other tricyclic compounds known for their ability to modulate calcium channels and receptors in the nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(propan-2-ylidene)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione typically involves a series of cycloaddition reactions. One common method involves the reaction of a norbornene derivative with an appropriate azide under reflux conditions in toluene. The reaction is facilitated by the presence of a base such as triethylamine, and the product is obtained in yields ranging from 47% to 97% .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions could enhance yield and purity. The scalability of the synthesis process is crucial for its potential application in pharmaceutical manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
10-(propan-2-ylidene)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azatricyclic ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
10-(propan-2-ylidene)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of novel compounds with potential therapeutic properties.
Biology: Studied for its effects on calcium channels and receptors in neuronal cells.
Medicine: Investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases.
Industry: Potential use in the development of new pharmaceuticals targeting neurological disorders.
Wirkmechanismus
The compound exerts its effects primarily through modulation of N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCC). By binding to these molecular targets, it can inhibit excessive calcium influx into neurons, thereby protecting against excitotoxicity and neuronal damage. This mechanism is particularly relevant in the context of neurodegenerative diseases where calcium dysregulation plays a critical role .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-phenyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione: Another tricyclic compound with similar neuroprotective properties.
NGP1-01: A polycyclic amine known for its calcium-modulating effects.
Uniqueness
10-(propan-2-ylidene)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione is unique due to its specific tricyclic structure, which allows for effective modulation of NMDA receptors and VGCC. This structural uniqueness contributes to its potential as a neuroprotective agent, distinguishing it from other similar compounds .
Eigenschaften
IUPAC Name |
10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-5(2)8-6-3-4-7(8)10-9(6)11(14)13-12(10)15/h3-4,6-7,9-10H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUDGOQQAUDGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2C=CC1C3C2C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-benzyl-1-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212128.png)
![N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5212135.png)
![1-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5212141.png)
![(4-{(Z)-[4-oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5212146.png)
![N'-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B5212153.png)


![(1R,3R,5R,7R)-N,N'-bis(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine](/img/structure/B5212189.png)
![1-[4-(Dimethoxyphosphorylmethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B5212196.png)



![1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5212251.png)
![5-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5212256.png)
